9,9-Dichloro-9H-fluorene
Overview
Description
9,9-Dichloro-9H-fluorene: is an organic compound with the molecular formula C13H8Cl2 . It is a derivative of fluorene, where two chlorine atoms are substituted at the 9th position of the fluorene ring. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications .
Scientific Research Applications
9,9-Dichloro-9H-fluorene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals
Safety and Hazards
When handling 9,9-Dichloro-9H-fluorene, it’s important to avoid dust formation and avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals often used by early discovery researchers
Mode of Action
It’s worth noting that fluorene derivatives have been studied for their interactions with various enzymes . The exact interaction of 9,9-Dichloro-9H-fluorene with its targets and the resulting changes are areas of ongoing research.
Biochemical Analysis
Biochemical Properties
9,9-Dichloro-9H-fluorene plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as dihydrofolate reductase, leading to the inhibition of deoxyribonucleic acid synthesis and subsequent cell death . Additionally, this compound can bind to proteins, altering their conformation and function. These interactions are primarily driven by the compound’s ability to form strong halogen bonds with amino acid residues in the active sites of enzymes and proteins.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to induce oxidative stress, mitochondrial dysfunction, and apoptosis in porcine Sertoli cells . Furthermore, this compound influences cell signaling pathways by disrupting the balance of reactive oxygen species and affecting the expression of genes involved in cell survival and apoptosis. This compound also impacts cellular metabolism by interfering with mitochondrial function, leading to reduced adenosine triphosphate production and increased production of reactive oxygen species.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and disrupting normal biochemical pathways. For instance, its interaction with dihydrofolate reductase inhibits the enzyme’s ability to catalyze the reduction of dihydrofolate to tetrahydrofolate, a critical step in deoxyribonucleic acid synthesis . Additionally, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways involved in oxidative stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat. Long-term exposure to this compound has been shown to cause persistent oxidative stress and mitochondrial dysfunction in cells, leading to chronic cellular damage and apoptosis . These temporal effects highlight the importance of controlling experimental conditions to ensure consistent results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild oxidative stress and transient changes in gene expression. At higher doses, this compound can induce severe oxidative damage, mitochondrial dysfunction, and apoptosis . Toxic effects such as liver and kidney damage have also been observed at high doses, indicating a narrow therapeutic window for this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its biotransformation and detoxification. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive intermediates that can bind to cellular macromolecules and cause toxicity . Additionally, this compound can affect metabolic flux by altering the activity of key enzymes involved in oxidative phosphorylation and glycolysis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. The compound can bind to transport proteins, facilitating its movement across cellular membranes and its accumulation in specific tissues . This distribution pattern is influenced by the compound’s lipophilicity and its ability to interact with cellular transporters.
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria and endoplasmic reticulum. The compound’s lipophilic nature allows it to integrate into the mitochondrial membrane, where it can disrupt mitochondrial function and induce oxidative stress . Additionally, this compound can localize to the endoplasmic reticulum, affecting protein folding and triggering the unfolded protein response.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dichloro-9H-fluorene typically involves the chlorination of fluorene. One common method is the reaction of fluorene with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the 9th position .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to achieve high yields and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to enhance the efficiency of the chlorination process .
Chemical Reactions Analysis
Types of Reactions: 9,9-Dichloro-9H-fluorene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form fluorenone derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of fluorene
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed
Major Products:
Substitution Reactions: Substituted fluorenes with various functional groups.
Oxidation Reactions: Fluorenone derivatives.
Reduction Reactions: Fluorene
Comparison with Similar Compounds
- 9-Chlorofluorene
- 9-Bromofluorene
- 9-Fluorenone
- 2,7-Dichloro-9H-fluorene
Comparison: 9,9-Dichloro-9H-fluorene is unique due to the presence of two chlorine atoms at the 9th position, which significantly influences its chemical reactivity and properties. Compared to 9-Chlorofluorene and 9-Bromofluorene, the dichloro derivative exhibits different reactivity patterns in substitution and reduction reactions. Additionally, its applications in scientific research and industry may differ due to these unique properties .
Properties
IUPAC Name |
9,9-dichlorofluorene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2/c14-13(15)11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTBDYVWQHHYHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179733 | |
Record name | 9,9-Dichloro-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25023-01-2 | |
Record name | 9,9-Dichlorofluorene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25023-01-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9,9-Dichlorofluorene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025023012 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 25023-01-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111101 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,9-Dichloro-9H-fluorene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9,9-dichloro-9H-fluorene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.319 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9,9-DICHLOROFLUORENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGD3CW4MGM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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